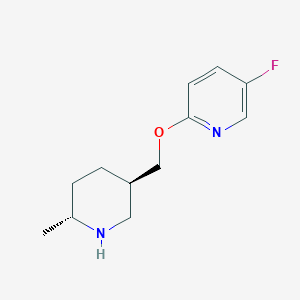
2H-1-Benzopyran-2-one,6-fluoro-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with a fluorine atom at the 6th position and a nitro group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- typically involves the nitration of 6-fluoro-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-amino-2H-1-benzopyran-2-one, 3-nitro-.
Substitution: Various substituted benzopyran derivatives.
Oxidation: Oxidized benzopyran derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- can be compared with other benzopyran derivatives such as:
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
2H-1-Benzopyran-2-one, 4-hydroxy-3-nitro-: Contains a hydroxyl group at the 4th position instead of a fluorine atom at the 6th position.
The uniqueness of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H4FNO4 |
|---|---|
Poids moléculaire |
209.13 g/mol |
Nom IUPAC |
6-fluoro-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4FNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H |
Clé InChI |
JDJZMXAFIRKGGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C=C(C(=O)O2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8675417.png)






![3-Methylisoxazolo[4,5-b]pyridine](/img/structure/B8675470.png)






